Ethyl 3,4-dimethoxyphenylglyoxylate
Overview
Description
Ethyl 3,4-dimethoxyphenylglyoxylate is a chemical compound with the molecular formula C12H14O5. It is also known by other names such as Ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate, 3,4-Dimethoxy-α-oxobenzeneacetic acid ethyl ester, and 2-(3,4-Dimethoxyphenyl)glyoxylic acid ethyl ester
Preparation Methods
Ethyl 3,4-dimethoxyphenylglyoxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with aluminum chloride in dichloromethane under an inert atmosphere and cooling with ice. This is followed by the addition of 1,2-dimethoxybenzene in dichloromethane at room temperature. The reaction mixture is then stirred, diluted with water, and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified via silica gel column chromatography to yield ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate as a colorless oil .
Chemical Reactions Analysis
Ethyl 3,4-dimethoxyphenylglyoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 3,4-dimethoxyphenylglyoxylate has diverse applications in scientific research. It is used in the development of new drugs, materials, and chemical reactions due to its unique properties and reactivity potential. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Additionally, it finds applications in the industry for the production of various chemical products.
Mechanism of Action
The mechanism by which ethyl 3,4-dimethoxyphenylglyoxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the formation of reactive intermediates that can modify biological molecules and pathways .
Comparison with Similar Compounds
Ethyl 3,4-dimethoxyphenylglyoxylate can be compared with other similar compounds such as ethyl 3,4-dihydroxyphenylglyoxylate and ethyl 3,4-dimethoxybenzoate. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, ethyl 3,4-dihydroxyphenylglyoxylate has hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-6-9(15-2)10(7-8)16-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLSOVTGVAJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068220 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40233-98-5 | |
Record name | Ethyl 3,4-dimethoxy-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40233-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-alpha-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040233985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,4-dimethoxyphenylglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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